molecular formula C8H14N2O B2845367 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone CAS No. 1422067-02-4

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B2845367
CAS No.: 1422067-02-4
M. Wt: 154.213
InChI Key: WVMPOWXAPBHMBU-UHFFFAOYSA-N
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Description

1-(2,6-Diazaspiro[34]octan-6-yl)ethanone is a chemical compound with the molecular formula C8H14N2O It is characterized by a spirocyclic structure, which includes a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. For instance, in antitubercular applications, the compound’s nitrofuran derivatives undergo reduction by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . This process involves:

    Molecular Targets: Bacterial enzymes that reduce nitrofuran moieties.

    Pathways: Generation of reactive intermediates that damage bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane: A core structure similar to 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone, used in various chemical syntheses.

    Nitrofuran Derivatives: Compounds with nitrofuran moieties that exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and undergo diverse chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMPOWXAPBHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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